molecular formula C7H5N3O2 B1391035 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid CAS No. 1016241-64-7

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B1391035
CAS No.: 1016241-64-7
M. Wt: 163.13 g/mol
InChI Key: HHZKYTGSMOMGOQ-UHFFFAOYSA-N
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Description

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyrimidine class. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals.

Scientific Research Applications

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for developing pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

Target of Action

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is a key intermediate in the synthesis of Ribociclib , a selective inhibitor of cyclin-dependent kinases (CDK4/6) . CDK4/6 are proteins that play a crucial role in cell cycle regulation, and their inhibition can halt cell division and proliferation .

Mode of Action

The compound interacts with its targets, CDK4/6, by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the cell cycle, particularly the transition from the G1 phase to the S phase, leading to cell cycle arrest .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. By inhibiting CDK4/6, the compound prevents the phosphorylation of the retinoblastoma protein (Rb), a key event in the G1 to S phase transition . This leads to cell cycle arrest and potentially induces apoptosis in cancer cells .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of cell cycle progression. By inhibiting CDK4/6, the compound can induce cell cycle arrest, preventing the proliferation of cancer cells . This can lead to the death of these cells, particularly in cancers that are dependent on CDK4/6 activity for growth and survival .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s stability could be affected by factors such as temperature and pH . Additionally, the presence of other substances in the environment, such as proteins or other small molecules, could potentially interact with the compound and alter its efficacy .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid plays a pivotal role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the key interactions involves p21-activated kinase 4 (PAK4), a serine/threonine protein kinase associated with various cancers . The compound binds to the hinge region and β-sheets of PAK4, forming strong interactions with charged residues around the 4-substituent . This binding inhibits the kinase activity of PAK4, thereby affecting downstream signaling pathways involved in cell growth and proliferation.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, the compound has been shown to inhibit the activity of PAK4, leading to reduced cell proliferation and increased apoptosis . Additionally, it affects the phosphorylation levels of substrates such as SLP76, which are involved in T cell signaling . These effects highlight the potential of this compound as a therapeutic agent in oncology.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound exerts its effects by competitively inhibiting PAK4, thereby preventing the phosphorylation of downstream targets . This inhibition disrupts key signaling pathways that regulate cell growth, apoptosis, and proliferation. The binding interactions are primarily mediated through hydrogen bonds and electrostatic interactions with the hinge region and charged residues of PAK4 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under inert atmosphere conditions at temperatures between 2-8°C . Long-term studies have shown that it maintains its inhibitory activity against PAK4 over extended periods, with minimal degradation . These findings suggest that this compound is a stable and effective inhibitor in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAK4 activity without causing significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxic effects.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II biotransformation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it binds to intracellular proteins that facilitate its distribution to various cellular compartments . This transport mechanism ensures that the compound reaches its target sites of action, such as the cytoplasm and nucleus.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, play a role in directing the compound to specific subcellular compartments . This localization is essential for the compound’s inhibitory effects on PAK4 and other biomolecules involved in cell signaling pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid involves the use of a mixture of ethanol and water as solvents. The reaction typically starts with the precursor compound, which is treated with a base such as lithium hydroxide at low temperatures (0–5°C). The reaction mass is then raised to room temperature (25–35°C) and maintained for several hours to complete the synthesis .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of green chemistry principles to minimize the use of hazardous solvents and reagents. For example, ethanol and dimethyl sulfoxide can be used as greener alternatives to traditional solvents like tetrahydrofuran and dichloromethane .

Chemical Reactions Analysis

Types of Reactions

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid is unique due to its specific structure, which allows for various modifications to enhance its biological activity. Its versatility in undergoing different chemical reactions makes it a valuable compound in medicinal chemistry and pharmaceutical research .

Properties

IUPAC Name

7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O2/c11-7(12)5-1-4-2-8-3-9-6(4)10-5/h1-3H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHZKYTGSMOMGOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=NC=NC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672201
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016241-64-7
Record name 7H-Pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common synthetic pathways for 7H-Pyrrolo[2,3-D]pyrimidine-6-carboxylic acid derivatives?

A: Several research papers highlight the synthesis of this compound derivatives. One common approach involves using substituted pyrimidines as starting materials. For example, 5-carbethoxy-4-chloro-2-phenylpyrimidine can react with various amines to yield 4-substituted aminopyrimidine carboxylic acid esters. These esters can then undergo cyclization reactions to form the desired this compound derivatives []. Another study describes synthesizing methyl esters of 5-amino-4-(substituted amino)-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids [].

Q2: What are the potential applications of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids?

A: While specific applications are not detailed in the provided abstracts, the synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids suggests an interest in their biological activity. Researchers often synthesize novel compounds within this chemical class to screen them for potential use as pharmaceuticals or agrochemicals. [, ]

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